7-Chlorobenzo[d]thiazole-4-carbonitrile
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Overview
Description
7-Chlorobenzo[d]thiazole-4-carbonitrile is a heterocyclic compound that features a benzothiazole ring substituted with a chlorine atom at the 7th position and a nitrile group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chlorobenzo[d]thiazole-4-carbonitrile typically involves the reaction of 4-chloro-2-aminobenzenethiol with a suitable nitrile source under specific conditions. One common method involves the use of sodium sulfite (Na2S2O5) as a catalyst in the presence of substituted aldehydes . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, ensuring the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
7-Chlorobenzo[d]thiazole-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Cyclization Reactions: It can form cyclic structures through intramolecular reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to changes in the compound’s oxidation state.
Scientific Research Applications
7-Chlorobenzo[d]thiazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an enzyme inhibitor.
Industry: It is used in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 7-Chlorobenzo[d]thiazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been found to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication . This inhibition disrupts bacterial cell division and growth, making it a potential antibacterial agent.
Comparison with Similar Compounds
Similar Compounds
1,3-Thiazole-4-carbonitrile: Similar in structure but lacks the chlorine substitution.
4-Chlorobenzo[d]thiazole-2-carbonitrile: Differently substituted benzothiazole derivative.
5-Chloro-2-aryl benzo[d]thiazole: Another benzothiazole derivative with different substitution patterns.
Uniqueness
7-Chlorobenzo[d]thiazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for developing new compounds with tailored properties for specific applications.
Biological Activity
7-Chlorobenzo[d]thiazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article reviews the current understanding of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a chlorinated benzo[d]thiazole ring fused with a carbonitrile group. Its molecular formula is C8H4ClN2S, and it exhibits properties typical of thiazole derivatives, which are known for their pharmacological versatility.
Biological Activity Overview
The biological activity of this compound has been explored across various studies, revealing its potential in several therapeutic areas:
Antimicrobial Activity
Research indicates that compounds containing the benzo[d]thiazole scaffold, including this compound, exhibit notable antimicrobial effects. For instance, derivatives of benzothiazole have shown promising in vitro activity against Mycobacterium tuberculosis, with some compounds demonstrating better efficacy than traditional antibiotics like isoniazid. The minimum inhibitory concentration (MIC) values for these compounds suggest effective antibacterial properties against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
The anticancer potential of thiazole derivatives has been extensively documented. A study highlighted that modifications to the thiazole structure could enhance antiproliferative activity against various cancer cell lines, including prostate and melanoma cells. The most potent compounds exhibited IC50 values in the low nanomolar range, indicating strong cytotoxic effects . Moreover, structure-activity relationship analyses suggest that substituents on the thiazole ring significantly influence anticancer activity .
Case Studies
- Antitubercular Activity : A recent study synthesized several benzothiazole derivatives, including this compound, which were evaluated for their antitubercular properties. The results indicated that certain derivatives had MIC values comparable to or better than those of standard treatments .
- Anticancer Efficacy : In another study focusing on thiazole derivatives, compounds similar to this compound were tested against prostate cancer cells. The findings revealed significant growth inhibition with IC50 values ranging from 0.7 to 1.0 μM for the most effective analogs .
Structure-Activity Relationship (SAR)
The biological efficacy of this compound can be attributed to its structural features:
- Chlorine Substitution : The presence of chlorine at the 7-position enhances lipophilicity and may improve binding affinity to biological targets.
- Carbonitrile Group : This functional group is critical for the compound's bioactivity, potentially facilitating interactions with target enzymes or receptors.
Properties
Molecular Formula |
C8H3ClN2S |
---|---|
Molecular Weight |
194.64 g/mol |
IUPAC Name |
7-chloro-1,3-benzothiazole-4-carbonitrile |
InChI |
InChI=1S/C8H3ClN2S/c9-6-2-1-5(3-10)7-8(6)12-4-11-7/h1-2,4H |
InChI Key |
VWCHYBYBBGUZDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1C#N)N=CS2)Cl |
Origin of Product |
United States |
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